

Application Note: HPLC-UV Method for the Analysis of N-Methylatalaphylline

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Compound of Interest

Compound Name: **N-Methylatalaphylline**

Cat. No.: **B15591222**

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of **N-Methylatalaphylline**. As no standardized, validated method is readily available in the public domain, this note details a robust starting point for method development and validation.

Principle:

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. This proposed method utilizes a reversed-phase HPLC approach, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an organic solvent and water. **N-Methylatalaphylline**, being a moderately polar acridone alkaloid, will be retained on the column and then eluted by the mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection and quantification are achieved by passing the column eluent through a UV detector set at a wavelength where **N-Methylatalaphylline** exhibits strong absorbance. Based on the characteristic UV absorption of the acridone nucleus, a primary wavelength of approximately 250 nm is proposed for sensitive detection.[1][2][3]

Experimental Protocols

Apparatus and Materials

- Apparatus:

- HPLC system with a quaternary or binary pump, autosampler, column compartment with temperature control, and a UV-Vis or Diode Array Detector (DAD).
- Analytical balance (0.01 mg readability).
- pH meter.
- Sonicator.
- Volumetric flasks, pipettes, and other standard laboratory glassware.
- Syringe filters (0.45 µm, PTFE or nylon).
- Chemicals and Reagents:
- **N-Methylatalaphylline** reference standard (purity ≥98%).
- Acetonitrile (HPLC grade).
- Methanol (HPLC grade).
- Formic acid (≥99%).
- Water (HPLC grade or Milli-Q).

Proposed Chromatographic Conditions

The following table outlines the recommended starting conditions for the HPLC-UV analysis of **N-Methylatalaphylline**.

Parameter	Proposed Condition
HPLC Column	C18, 250 mm x 4.6 mm, 5 μ m particle size
Mobile Phase	A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile
Gradient Program	Time (min)
0.01	
15.00	
18.00	
18.01	
25.00	
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 μ L
Detection	UV at 250 nm
Run Time	25 minutes

Preparation of Solutions

- Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water. Mix well and make up to the mark with water.
- Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade acetonitrile. Mix well and make up to the mark with acetonitrile.
- Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v) is recommended as the diluent to ensure good peak shape.

- Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of **N-Methylatalaphylline** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions for linearity and quantification by serially diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1-50 µg/mL).
- Sample Preparation: The sample preparation protocol will depend on the matrix (e.g., plant extract, formulation). A general approach involves extraction with a suitable solvent (such as methanol or acetonitrile), followed by filtration through a 0.45 µm syringe filter before injection. The final extract should be diluted with the diluent to fall within the calibration range.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be equilibrated and its performance verified. Inject the working standard solution (e.g., 10 µg/mL) five times and evaluate the following parameters.

Parameter	Acceptance Criteria
Tailing Factor (T)	≤ 2.0
Theoretical Plates (N)	≥ 2000
Repeatability (RSD%)	≤ 2.0% for peak area and retention time

Data Presentation

The following tables represent the expected outcomes from a full method validation of the proposed HPLC-UV method for **N-Methylatalaphylline**.

Table 1: Expected System Suitability Results

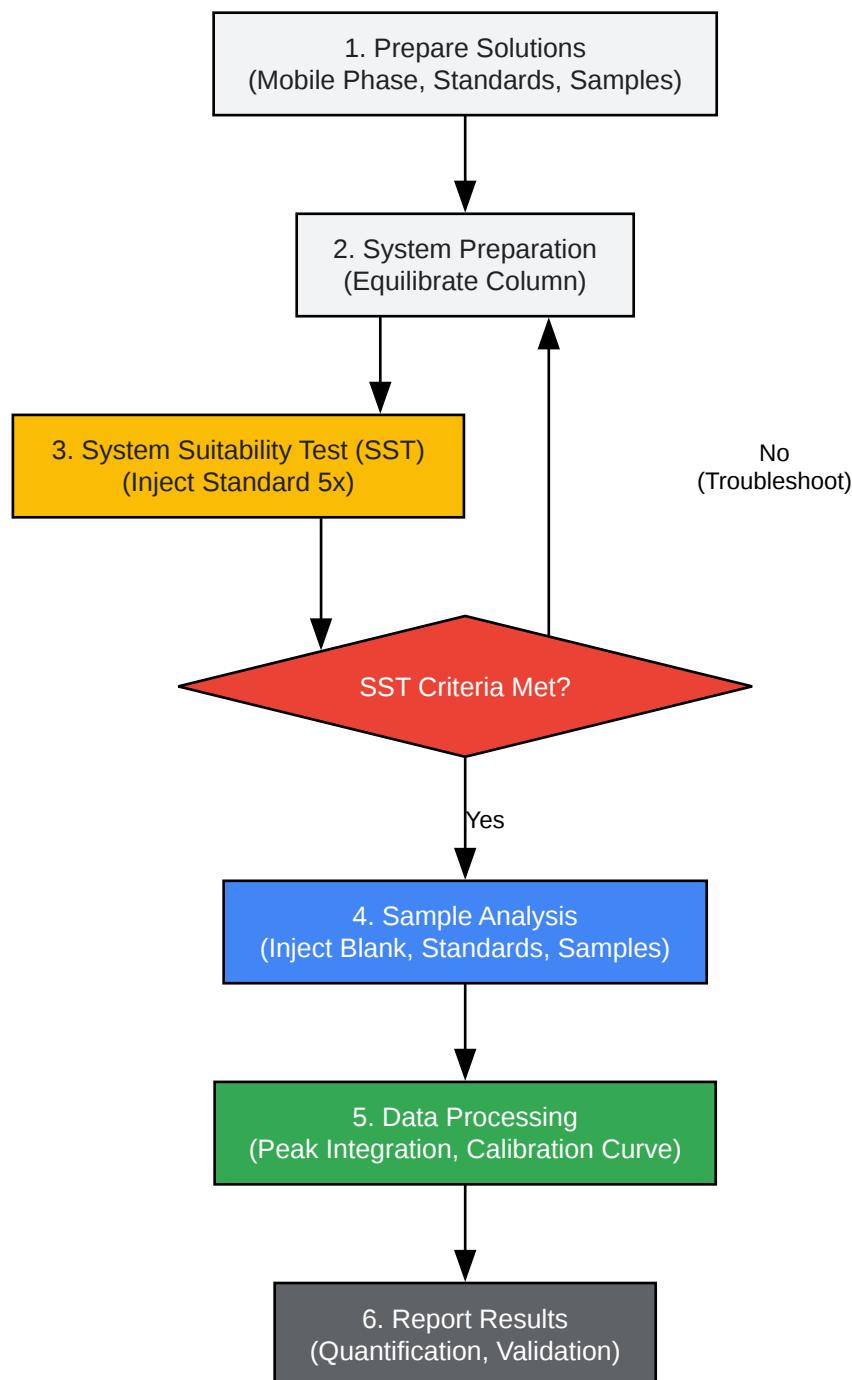
Parameter	Expected Result
Retention Time (min)	Approx. 8-12
Tailing Factor (T)	< 1.5
Theoretical Plates (N)	> 3000
RSD% of Peak Area (n=5)	< 1.0%
RSD% of Retention Time (n=5)	< 0.5%

Table 2: Expected Method Validation Parameters

Parameter	Expected Specification
Linearity (Correlation Coefficient, R ²)	≥ 0.999
Range (µg/mL)	1 - 50
Precision (RSD%)	
- Intraday	≤ 2.0%
- Interday	≤ 3.0%
Accuracy (% Recovery)	98.0% - 102.0%
Limit of Detection (LOD) (µg/mL)	< 0.5
Limit of Quantification (LOQ) (µg/mL)	< 1.0
Specificity	No interference from blank/placebo at the retention time of the analyte

Visualizations

Experimental Workflow Diagram

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References

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